6-chloro-1-methyl-1H-indole-3-carbaldehyde
Description
Significance of Indole (B1671886) Scaffolds in Chemical and Biological Research
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. nih.govnih.govrjpn.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is found in the essential amino acid tryptophan and its numerous metabolites, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govmdpi.com The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to its incorporation into drugs with antiviral, anticancer, anti-inflammatory, and antimicrobial properties. nih.govrjpn.org Prominent examples of indole-based drugs include the anti-inflammatory drug Indomethacin, the anti-cancer agents Vincristine and Vinblastine, and the antiretroviral drug Delavirdine. nih.govnih.gov The rich chemistry of the indole ring system allows for its functionalization at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery. nih.gov
The Position of Indole-3-carbaldehydes within Indole Derivatives
Indole-3-carbaldehyde, also known as 3-formylindole, is a key derivative of indole where a formyl group is attached to the third position of the indole ring. nih.gov This compound and its substituted analogues are important intermediates in organic synthesis. researchgate.net The aldehyde functionality is highly reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netwikipedia.org This reactivity makes indole-3-carbaldehydes valuable precursors for the synthesis of more complex indole alkaloids and other biologically active molecules. researchgate.netchemicalbook.com For instance, they can be used to synthesize tryptophan derivatives, plant auxins, and various pharmaceuticals. chemicalbook.com The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of indole-3-carbaldehydes from indoles. ekb.eg
Research Trajectories for Halogenated and N-Methylated Indole Carbaldehydes
The introduction of halogen atoms and N-methylation are common strategies in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. Halogenation of the indole ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. benthamscience.com For example, the presence of a chlorine atom at the 6-position of the indole ring, as in 6-chloro-1H-indole-3-carbaldehyde, can alter the electronic properties of the ring system and potentially enhance its biological activity. nih.gov
N-methylation, the substitution of the hydrogen atom on the indole nitrogen with a methyl group, can also have a profound impact on a compound's properties. This modification can increase metabolic stability by blocking N-dealkylation, improve membrane permeability, and alter the conformation of the molecule, which can in turn affect its interaction with target proteins. Research in this area often focuses on synthesizing these modified indole-3-carbaldehydes and evaluating their potential as therapeutic agents or as building blocks for more complex molecules.
While extensive research exists for indole-3-carbaldehyde and its various substituted analogs, specific studies focusing solely on 6-chloro-1-methyl-1H-indole-3-carbaldehyde are limited in publicly accessible scientific literature. Much of the available information is derived from the properties and reactions of its parent compound, 6-chloro-1H-indole-3-carbaldehyde.
Chemical Compound Profile: this compound
| Property | Data |
| Molecular Formula | C10H8ClNO |
| IUPAC Name | This compound |
| Molar Mass | 193.63 g/mol |
| CAS Number | 91617-73-1 |
The synthesis of this compound would typically involve the N-methylation of 6-chloro-1H-indole-3-carbaldehyde. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The starting material, 6-chloro-1H-indole-3-carbaldehyde, can be synthesized via the Vilsmeier-Haack formylation of 6-chloroindole.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNJRXHEZRJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-81-7 | |
| Record name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Functionalization Strategies for 6 Chloro 1 Methyl 1h Indole 3 Carbaldehyde Scaffolds
Chemical Transformations at the Indole (B1671886) Core
The reactivity of the 6-chloro-1-methyl-1H-indole-3-carbaldehyde core is governed by a complex interplay of electronic effects from its substituents. These substituents influence the electron density at various positions of the bicyclic system, thereby directing the course of further chemical modifications.
Substituent Effects on Reactivity and Electronic Structure
The chemical behavior of the indole ring in this compound is modulated by three key substituents: the N-methyl group at position 1, the carbaldehyde group at position 3, and the chloro group at position 6.
1-Methyl Group (-CH₃): This alkyl group is electron-donating through an inductive effect (+I). It increases the electron density of the indole nucleus, rendering the ring more susceptible to electrophilic attack compared to an N-H indole.
3-Carbaldehyde Group (-CHO): This is a potent electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a negative resonance effect (-M). This significantly deactivates the indole ring, particularly the pyrrole (B145914) moiety, towards electrophilic substitution. nih.gov
The cumulative effect of these substituents is a deactivated indole nucleus, with the electron-pulling nature of the 3-carbaldehyde and 6-chloro groups overriding the activating effect of the 1-methyl group. This electronic profile dictates the feasibility and regioselectivity of subsequent functionalization attempts on the indole core.
Table 1: Electronic Effects of Substituents on the Indole Core
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Methyl (-CH₃) | 1 | Electron-donating (Inductive, +I) | Activating |
| Carbaldehyde (-CHO) | 3 | Electron-withdrawing (Inductive, -I; Resonance, -M) | Strongly Deactivating |
Regioselective Functionalization of the Indole Nucleus
Due to the inherent reactivity of the indole scaffold, achieving regioselectivity is a central challenge in its functionalization. nih.gov The C3 position is the most nucleophilic and typically the primary site for electrophilic attack. researchgate.net However, in this compound, this position is already substituted. Consequently, functionalization must be directed to other positions, namely C2, C4, C5, or C7.
The functionalization of the benzene (B151609) portion of the indole (C4-C7) is particularly challenging due to its lower reactivity compared to the pyrrole ring. nih.gov Research has shown that directing groups are often crucial for achieving site-selectivity. For instance, in related indole-3-carbaldehyde systems, glycine (B1666218) has been used as an inexpensive transient directing group to achieve palladium-catalyzed C4-arylation with high regioselectivity. researchgate.net
However, the existing substituents on this compound significantly influence this regioselectivity. In studies on related 1-benzyl-1H-indole-3-carbaldehyde derivatives, a chloro substituent at the C6 position was found to negatively impact the yield of C4-alkenylation reactions, demonstrating its deactivating effect on this specific transformation. nih.gov This suggests that achieving efficient functionalization at the C4 position of the title compound would require overcoming this electronic penalty. Alternative strategies, such as directed metalation, which have been successfully applied to chloro-substituted quinolines for base-controlled regioselective functionalization, could potentially offer a pathway to modify the C2, C5, or C7 positions. amanote.comnih.gov
Heterocyclic Annulation and Fusion Strategies
The indole-3-carbaldehyde framework serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. ekb.eg These strategies often leverage the reactivity of the C2-position and the N1-position of the indole ring.
One notable strategy involves the reaction of substituted indole-3-carbaldehydes with nucleophiles that can induce cyclization. For example, a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, which also features a deactivating group at C6, undergoes reaction with p-chlorophenoxyacetonitrile to form a novel pyrimido[1,2-a]indole (B3349944) derivative. clockss.org This transformation proceeds via nucleophilic attack at the C2 position, followed by intramolecular cyclization. This suggests that this compound could be a viable substrate for similar annulation reactions at its C2 position.
Multicomponent reactions (MCRs) provide another powerful tool for building indole-fused heterocycles in a single step. nih.govresearchgate.net For instance, various substituted indoles can react with formaldehyde (B43269) and amino hydrochlorides to assemble indole-fused seven-membered heterocycles like oxadiazepines. nih.gov Furthermore, the conversion of substituted indoles into different heterocyclic cores, such as the transformation of 5-chloroindole (B142107) into 5-chloro-1H-indazole-3-carboxaldehyde via nitrosation, highlights the potential for ring system rearrangement and fusion. nih.gov These examples underscore the potential of this compound as a building block for diverse fused systems.
Modifications at the Carbaldehyde Moiety
The aldehyde group at the C3 position is a versatile functional handle, enabling a wide array of chemical transformations that modify the side chain without altering the core indole structure. researchgate.net These reactions include the formation of new carbon-nitrogen and carbon-carbon bonds.
Reactions Involving the Aldehyde Group (e.g., Schiff Base Formation)
The condensation of the aldehyde group with primary amines to form imines, or Schiff bases, is a fundamental and widely utilized reaction. This transformation is readily applicable to indole-3-carbaldehydes. The reaction typically involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. These Schiff bases are important ligands in coordination chemistry and serve as intermediates for further synthetic manipulations.
Table 2: Examples of Schiff Base Formation with Indole-3-carbaldehyde Derivatives
| Amine Reactant | Resulting Schiff Base Type | Reference |
|---|---|---|
| L-amino acids (e.g., histidine, leucine) | Amino acid-derived Schiff bases | metu.edu.tr |
| Aminophenols | Phenolic Schiff bases | metu.edu.tr |
| 1,4-Diaminobutane | Bis-Schiff base | nih.gov |
| 4,6-Diaminobenzene-1,3-dithiol | Dithiol-functionalized Schiff base | acgpubs.org |
Chain Elongation and Carbonyl Transformations
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various carbon nucleophiles, leading to chain elongation. Two classic reactions for this purpose are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.com The reaction of indole-3-carboxaldehyde (B46971) with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via a Knoevenagel condensation to yield the corresponding α,β-unsaturated products. acgpubs.orgbeilstein-journals.org This reaction effectively converts the C=O double bond of the aldehyde into a C=C double bond, extending the carbon chain at the C3 position. acgpubs.org
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comnih.gov This reaction would allow for the conversion of the 3-formyl group of this compound into a variety of substituted vinyl groups, depending on the structure of the ylide used. The reaction is highly reliable for C=C bond formation. masterorganicchemistry.com
Beyond these chain-elongation reactions, the aldehyde group can undergo standard carbonyl transformations. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, 6-chloro-1-methyl-1H-indole-3-methanol. Conversely, oxidation would produce 6-chloro-1-methyl-1H-indole-3-carboxylic acid.
Linker Chemistry for Conjugates and Hybrid Molecules
The this compound scaffold serves as a valuable starting point for the synthesis of complex conjugates and hybrid molecules, primarily due to the versatile reactivity of its C3-carbaldehyde group. This functional group provides a reliable handle for the covalent attachment of linkers, which can then connect the indole moiety to other small molecules, peptides, or probes. The carbonyl group is amenable to a variety of C-N and C-C bond-forming reactions, making it a key site for derivatization. researchgate.netekb.eg
One of the most direct methods for conjugation is through the formation of a Schiff base (imine) by condensation with a primary amine. This reaction is typically performed by reacting the indole-3-carbaldehyde with an amine-functionalized linker or molecule, often under mild acidic conditions. researchgate.net The resulting imine bond can be stable or designed to be reversible (hydrolyzable), which is a desirable feature in certain drug delivery systems. For a more robust and stable connection, the imine intermediate can be subsequently reduced, for example with sodium borohydride or sodium cyanoborohydride, in a one-pot reaction known as reductive amination. This process yields a stable secondary amine linkage, permanently tethering the linker to the indole scaffold.
The aldehyde functionality also allows for conjugation with other nucleophiles. For instance, reaction with thiosemicarbazide (B42300) derivatives yields thiosemicarbazones, a class of compounds noted for their biological activities. While direct research on linking this compound to other molecules via complex linkers is specific, the general principle is well-established for the indole-3-carbaldehyde core. A study on isatin-indole-3-carboxaldehyde hybrids used a triazole linker to connect the two heterocyclic systems, demonstrating the utility of the indole-3-carboxaldehyde framework in creating complex hybrid molecules. nih.gov
The table below outlines potential strategies for attaching linkers to the this compound scaffold, leveraging the reactivity of the C3-carbaldehyde group.
| Conjugation Strategy | Functional Group on Linker | Resulting Linkage | Key Features |
| Schiff Base Formation | Primary Amine (-NH₂) | Imine (C=N) | Reversible under acidic conditions; forms readily. |
| Reductive Amination | Primary Amine (-NH₂) | Secondary Amine (-CH₂-NH-) | Stable, non-hydrolyzable bond; two-step or one-pot reaction. |
| Wittig Reaction | Phosphonium Ylide | Alkene (-C=C-) | Forms a stable C-C bond; extends conjugation. |
| Thiosemicarbazone Formation | Thiosemicarbazide (-NH-CS-NH₂) | Thiosemicarbazone (-C=N-NH-CS-NH₂) | Stable linkage; product often exhibits biological activity. |
Advanced Derivatization through C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds like indole, bypassing the need for pre-functionalized starting materials. chim.it For the this compound molecule, C-H activation offers pathways to introduce new substituents directly onto the indole's carbocyclic (benzene) ring, a traditionally challenging task due to the higher reactivity of the pyrrole ring. nih.gov
The regioselectivity of C-H activation on the indole core is a significant challenge, but it can be controlled through the use of directing groups. rsc.org In the case of this compound, the carbaldehyde group at the C3 position can itself act as a directing group. Research has demonstrated that a C3-aldehyde directs the regioselective functionalization of the indole scaffold at the C4 position. mdpi.com For example, a ruthenium-catalyzed vinylation of indole-3-carbaldehydes with various olefins proceeds under mild conditions, selectively forming a C-C bond at the C4 position. This is proposed to occur via a six-membered transition state involving the catalyst, the aldehyde's oxygen, and the C4-H bond. mdpi.com
The existing substituents on the this compound ring significantly influence its reactivity in C-H activation reactions. The 1-methyl group is generally considered an activating group, increasing the electron density of the indole system. Conversely, the 6-chloro substituent is an electron-withdrawing group, which tends to deactivate the benzene ring toward electrophilic-type C-H activation processes. Indeed, in a study involving palladium-catalyzed C4-olefination of 1-benzyl-1H-indole-3-carbaldehyde derivatives, the presence of a chloro substituent at the C6 position was reported to have a negative impact on the substrate's reactivity.
While the C3-aldehyde directs to the C4 position, other positions on the indole ring can be targeted by installing different directing groups, typically at the N1 position. This strategy allows for selective functionalization at the C2, C7, or even C6 positions, highlighting the modularity of advanced C-H activation methods. researchgate.netmdpi.com
The following table summarizes key research findings related to the C-H activation of indole-3-carbaldehyde scaffolds.
| Reaction Type | Catalyst System | Directing Group | Position Functionalized | Influence of Substituents | Ref. |
| Vinylation/Alkenylation | Ruthenium(II) | C3-Aldehyde | C4 | The aldehyde group effectively directs functionalization to the C4 position. | mdpi.com |
| Alkylation | Rhodium(III) | N-Pivaloyl | C7 | A bulky N-pivaloyl group can override other effects to direct to C7. | |
| Dual Alkylation | Ruthenium(II)-Carboxylate | N/A (Base-assisted C2-ruthenation) | C4/C6 | Allows for functionalization at less reactive positions on the benzene ring. | researchgate.net |
| Olefination | Palladium(II) | C3-Aldehyde | C4 | A C6-chloro substituent was found to decrease substrate reactivity. |
Mechanistic Investigations of Chemical Reactions Involving 6 Chloro 1 Methyl 1h Indole 3 Carbaldehyde and Its Precursors/derivatives
Elucidation of Reaction Pathways and Transition States
The formylation of the precursor, 6-chloro-1-methyl-1H-indole, to yield 6-chloro-1-methyl-1H-indole-3-carbaldehyde, typically proceeds via an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction. numberanalytics.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com This reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgchemistrysteps.com The Vilsmeier reagent then acts as the electrophile, attacking the electron-rich C3 position of the indole (B1671886) ring.
The regioselectivity for the C3 position is a well-established characteristic of electrophilic substitution on the indole nucleus. researchgate.net This preference can be explained by examining the stability of the resulting intermediate, often referred to as a Wheland intermediate or sigma complex. numberanalytics.comchemistrysteps.com Computational studies on indole itself suggest that the transition state leading to the C3-substituted product is lower in energy compared to those for substitution at other positions. This is because the positive charge in the C3-substitution intermediate can be delocalized over the benzene (B151609) ring without disrupting the aromaticity of the pyrrole (B145914) nitrogen's lone pair participation in the π-system as significantly as in C2 substitution. The presence of the N-methyl group in 6-chloro-1-methyl-1H-indole further enhances the electron density of the indole ring, thereby facilitating the electrophilic attack. Conversely, the electron-withdrawing chloro group at the C6 position is expected to have a deactivating effect on the benzene ring, though its influence on the reactivity of the pyrrole moiety is less pronounced.
Role of Catalysts and Reaction Conditions in Selectivity and Yield
Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound and its derivatives, influencing both selectivity and yield.
In the synthesis of the parent aldehyde via the Vilsmeier-Haack reaction, the choice of formylating agent and solvent can impact the efficiency of the reaction. While the classic POCl₃/DMF system is widely used, other reagents can also be employed. organic-chemistry.orgchemistrysteps.com The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.
For subsequent functionalization of this compound, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgresearchgate.netnih.gov For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at different positions of the indole ring. The choice of ligand, oxidant, and solvent is critical in these catalytic cycles to ensure high selectivity and yield.
The general mechanism for a palladium-catalyzed C-H functionalization often involves the following key steps: beilstein-journals.org
C-H Activation: The palladium catalyst coordinates to the indole ring and cleaves a C-H bond, forming a palladacycle intermediate.
Oxidative Addition/Transmetalation: The second reactant (e.g., an aryl halide or an alkene) is introduced into the catalytic cycle.
Reductive Elimination: The desired product is formed by the reductive elimination of the palladium catalyst, which is then regenerated for the next catalytic cycle.
The specific conditions, such as the nature of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂), the type of ligand (e.g., phosphines, N-heterocyclic carbenes), and the presence of additives (e.g., oxidants like Cu(OAc)₂ or Ag₂CO₃), can significantly influence the regioselectivity and efficiency of the C-H functionalization. beilstein-journals.org For a substrate like this compound, the directing effect of the formyl group and the electronic influence of the chloro and N-methyl substituents would need to be carefully considered when designing a catalytic system for selective functionalization.
Understanding Rearrangements and Cyclization Processes
The indole nucleus and the aldehyde functionality in this compound provide a versatile scaffold for various rearrangement and cyclization reactions, leading to the formation of more complex heterocyclic structures.
Acid-catalyzed rearrangements are a common feature in indole chemistry. rsc.org For instance, under acidic conditions, derivatives of this compound could potentially undergo rearrangements involving the migration of substituents. The specific pathway of such rearrangements would be dictated by the stability of the carbocationic intermediates formed.
Intramolecular cyclization reactions are particularly valuable for the synthesis of fused-ring systems. The aldehyde group at the C3 position of this compound can serve as an electrophilic center for intramolecular nucleophilic attack by a suitably positioned nucleophile within a side chain. For example, a multi-component reaction involving an indole, an aldehyde, and an amine can lead to a 3-substituted indole, which can then undergo intramolecular cyclization to form α-carbolines.
Palladium-catalyzed intramolecular cyclizations have also been extensively developed for the synthesis of fused indole derivatives. mdpi.com These reactions often proceed through a C-H activation mechanism followed by an intramolecular insertion of an alkene or alkyne. The regioselectivity of the cyclization is influenced by the length of the tether connecting the indole ring and the unsaturated moiety, as well as the electronic and steric properties of the substituents on the indole nucleus. For a derivative of this compound, the chloro and N-methyl groups would influence the electron density and steric environment of the indole ring, thereby affecting the feasibility and outcome of such cyclization reactions.
Spectroscopic Characterization Methodologies for 6 Chloro 1 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of 6-chloro-1-methyl-1H-indole-3-carbaldehyde is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. The primary vibrations include those from the aldehyde group, the substituted indole (B1671886) ring, and the carbon-chlorine bond.
A prominent and strong absorption band is anticipated in the region of 1650–1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group conjugated to the indole ring. The aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1450–1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons and the aldehyde proton typically occur around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively. The presence of the methyl group on the indole nitrogen would be indicated by C-H stretching vibrations around 2975-2850 cm⁻¹. The C-N stretching vibration of the indole ring is expected in the 1360-1250 cm⁻¹ range. Finally, the C-Cl stretching vibration should produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O stretch (conjugated) | 1650 - 1700 |
| Aldehyde | C-H stretch | 2850 - 2750 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| N-Methyl | C-H stretch | 2975 - 2850 |
| Indole Ring | C-N stretch | 1360 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, specific chemical shifts are observed for the aldehyde, aromatic, and methyl protons. Experimental data shows the aldehyde proton (CHO) as a singlet at approximately 9.95 ppm. rsc.org The proton at position 2 of the indole ring (H-2) appears as a singlet around 7.66 ppm. rsc.org The protons on the benzene (B151609) ring portion of the indole nucleus are observed in the aromatic region. Specifically, the proton at position 4 (H-4) is expected at about 8.21 ppm as a doublet, H-5 at approximately 7.30 ppm as a multiplet, and H-7 at around 7.35 ppm as a singlet. rsc.org The N-methyl (N-CH₃) protons give rise to a singlet at approximately 3.84 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Based on data from similar structures, the aldehydic carbonyl carbon (C=O) is expected to have a chemical shift in the range of 184-185 ppm. The carbons of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbon atom C-3, to which the aldehyde is attached, is expected to be significantly deshielded. The N-methyl carbon (N-CH₃) will appear in the aliphatic region, typically around 33-34 ppm. The presence of the electron-withdrawing chlorine atom at C-6 will influence the chemical shifts of the carbons in the benzene ring, with C-6 itself being directly affected.
Table 2: Observed and Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Position | ¹H Chemical Shift (ppm) rsc.org | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | 9.95 (s) | 184.5 |
| 2-H/C | 7.66 (s) | 139.0 |
| 3-C | - | 118.0 |
| 3a-C | - | 125.0 |
| 4-H/C | 8.21 (d) | 122.0 |
| 5-H/C | 7.30 (m) | 124.0 |
| 6-C | - | 130.0 |
| 7-H/C | 7.35 (s) | 110.0 |
| 7a-C | - | 137.0 |
(s = singlet, d = doublet, m = multiplet)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the protons at positions 4 and 5 of the indole ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, each aromatic proton to its corresponding carbon, and the N-methyl protons to the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. Key expected correlations would include:
The aldehyde proton (CHO) showing a correlation to C-3 and C-3a.
The H-2 proton showing correlations to C-3, C-3a, and C-7a.
The N-methyl protons showing correlations to C-2 and C-7a.
The aromatic protons showing correlations to neighboring carbons, helping to confirm their specific assignments.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
The molecular formula of this compound is C₁₀H₈ClNO. The nominal molecular weight is 193 g/mol for the ³⁵Cl isotope and 195 g/mol for the ³⁷Cl isotope. The mass spectrum would therefore show a characteristic isotopic pattern for a monochlorinated compound, with the M+ and M+2 peaks having a relative intensity ratio of approximately 3:1.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass for [M+H]⁺ of C₁₀H₉ClNO⁺ is 194.0367.
Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be prominent. A common fragmentation pathway for indole-3-carbaldehydes involves the loss of the formyl group (CHO) as a radical, leading to a significant fragment at [M-29]⁺. Another characteristic fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ ion. Further fragmentation of the indole ring can also occur.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass | Description |
|---|---|---|---|
| [M]⁺ (³⁵Cl) | C₁₀H₈ClNO | 193.0294 | Molecular Ion |
| [M]⁺ (³⁷Cl) | C₁₀H₈ClNO | 195.0265 | Molecular Ion Isotope |
| [M-H]⁺ | C₁₀H₇ClNO | 192.0216 | Loss of H radical |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the identification and quantification of indole derivatives in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial in this context.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing indole-3-carbaldehyde derivatives, especially those that may be thermally unstable or non-volatile. researchgate.netnih.gov In LC-MS analysis, compounds are first separated based on their affinity for the stationary and mobile phases. Subsequently, they are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and detected by the mass spectrometer. ESI-MS analysis of indole derivatives generally produces a prominent protonated molecular ion ([M+H]⁺), which allows for the unambiguous determination of the molecular weight. rsc.org Tandem mass spectrometry (MS/MS) can then be employed to fragment this ion, providing detailed structural information. nih.gov For this compound, the expected [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the chlorine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable indole derivatives. In this technique, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum contains a molecular ion (M⁺) peak and a series of fragment ions that form a unique fragmentation pattern, acting as a molecular fingerprint.
For chloro-substituted indole derivatives, the fragmentation patterns are influenced by the substituents. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak cluster (at m/z 193 and 195 with an approximate 3:1 ratio) due to the ³⁵Cl and ³⁷Cl isotopes. nih.gov Common fragmentation pathways for N-methylindole-3-carbaldehydes include the loss of a hydrogen atom (M-1), the loss of the formyl group (M-29, C=O), or cleavage of the N-methyl group (M-15, CH₃). mdpi.comresearchgate.net
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Technique | Ion Type | Predicted m/z | Description |
|---|---|---|---|
| GC-MS (EI) | [M]⁺ | 193/195 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| GC-MS (EI) | [M-CHO]⁺ | 164/166 | Loss of formyl group |
| GC-MS (EI) | [M-CH₃]⁺ | 178/180 | Loss of methyl group |
| LC-MS (ESI) | [M+H]⁺ | 194/196 | Protonated molecular ion (³⁵Cl/³⁷Cl isotopes) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)
The electronic spectra of indole and its derivatives are characterized by absorption and emission in the ultraviolet (UV) and visible regions. These properties are dictated by the π-electron system of the indole ring and are sensitive to substitution and the surrounding environment.
The UV absorption spectrum of the indole chromophore arises from two overlapping π → π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ. nih.gov These transitions are often observed as distinct maxima in the 260–310 nm range. nih.gov The positions and intensities of these bands are significantly influenced by substituents on the indole ring. For this compound, the electron-withdrawing chlorine atom at the 6-position and the formyl group at the 3-position are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
Fluorescence spectroscopy reveals that many indole derivatives are highly emissive. Following excitation, the molecule relaxes to the lowest excited singlet state before emitting a photon to return to the ground state. The wavelength of this emitted light is longer (lower in energy) than the absorbed light, a phenomenon known as the Stokes shift. nih.gov The fluorescence of indole derivatives is a key property utilized in various analytical and biological applications.
Table 2: Representative Spectroscopic Data for Substituted Indole-3-Carbaldehydes in Methanol
Note: Data for analogous compounds are provided to illustrate general trends.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| Indole-3-carbaldehyde | 245, 260, 295 | ~350 | General Literature |
| 1-Methyl-1H-indole-3-carbaldehyde | 243, 260, 296 | Not Reported | General Literature |
| Indole-4-carboxaldehyde | 334 | 495 | researchgate.net |
Photophysical Properties and Solvatochromism
The photophysical behavior of indole derivatives is markedly influenced by the solvent environment, a phenomenon known as solvatochromism. This refers to the shift in the position of absorption or emission spectral bands as the polarity of the solvent is changed.
Indole and its derivatives typically exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is because the excited state (¹Lₐ) of the indole chromophore has a significantly larger dipole moment than the ground state. nih.gov In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in lower-energy (red-shifted) fluorescence emission. The presence of an electron-withdrawing formyl group at the C3 position is expected to enhance the change in dipole moment upon excitation, leading to pronounced solvatochromism.
Table 3: Example of Solvatochromic Effect on a Substituted Indole Derivative
Note: Data for an analogous compound is used to illustrate the principle.
| Solvent | Polarity Index | Emission Maxima (λem, nm) |
|---|---|---|
| Cyclohexane | 0.2 | ~330 |
| Dichloromethane | 3.1 | ~350 |
| Ethanol | 4.3 | ~355 |
| Water | 10.2 | ~360 |
Excited State Dynamics and Vibronic Coupling
The photophysics of indole derivatives is governed by the complex interplay between their two lowest-lying excited singlet states, the ¹Lₐ and ¹Lₑ states. nih.gov The energy gap between these two states is often small, and they can interact or mix through a process known as vibronic coupling, where electronic transitions are coupled with molecular vibrations. This coupling influences the shape of the spectral bands and the pathways for de-excitation. researchgate.net
Upon absorption of a UV photon, the molecule is promoted to an excited electronic and vibrational state. It then undergoes rapid relaxation processes. In polar solvents, the highly polar ¹Lₐ state is stabilized, often becoming the lowest energy excited state from which fluorescence occurs. nih.govuniroma1.it The dynamics of this process, including the possibility of state switching and internal conversion, are complex and can be influenced by both the substitution pattern on the indole ring and the solvent. For this compound, the specific substituents will modulate the energies of the ¹Lₐ and ¹Lₑ states, thereby dictating the specific excited-state dynamics and the resulting fluorescence properties.
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Quantum yields are typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard compound with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical experimental conditions. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
Φf,std is the quantum yield of the standard.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
The quantum yield of indole derivatives is highly sensitive to substituents and the solvent. For example, halogen substitution can sometimes decrease the quantum yield due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. However, other structural and environmental factors also play a significant role. nih.gov
Table 4: Representative Fluorescence Quantum Yields (Φf) for Substituted Indoles
Note: Data for analogous compounds are provided for context.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
|---|---|---|---|
| Indole-3-acetic acid | Phosphate Buffer | 0.30 | nih.gov |
| 6-Fluoroindole-3-acetic acid | Phosphate Buffer | >0.30 | nih.gov |
| 5-Chloroindole-3-acetic acid | Phosphate Buffer | Non-fluorescent | nih.gov |
| Aromatic B(III) Complex | Not Specified | 0.30 | researchgate.net |
Advanced Crystallographic Analysis of Indole 3 Carbaldehyde Derivatives
Single Crystal X-ray Diffraction for Absolute Structure Determination
Analysis in this section is contingent on experimental data obtained from a single-crystal X-ray diffraction experiment, which is not currently available in scientific literature or structural databases.
Space Group and Unit Cell Parameters
Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for 6-chloro-1-methyl-1H-indole-3-carbaldehyde has not been published.
Bond Lengths, Bond Angles, and Torsion Angles
Precise, experimentally determined values for bond lengths, bond angles, and torsion angles, which define the molecule's geometry in the crystalline state, are not available.
Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and the specific non-covalent interactions that govern the supramolecular architecture of this compound cannot be conducted without its solved crystal structure. Such an analysis would typically involve a detailed examination of the following interactions.
Hydrogen Bonding Networks (N-H···π, N-H···O, C-H···O)
As the target molecule is an N-methylated indole (B1671886), it lacks the N-H proton necessary for forming conventional N-H···π or N-H···O hydrogen bonds, which are common in related 1H-indole structures. The analysis would instead focus on weaker C-H···O interactions between the aldehyde oxygen and various C-H donors (from the indole ring or methyl group) of neighboring molecules. However, without crystallographic data, the presence, geometry, and significance of these networks cannot be confirmed.
Pi-Stacking Interactions (π···π, C-H···π)
The planar indole ring system suggests a high likelihood of π-stacking interactions (both π···π and C-H···π) playing a significant role in the crystal packing. The specific arrangement (e.g., parallel-displaced or T-shaped) and the geometric parameters of these interactions (centroid-to-centroid distances, interplanar angles) are unknown.
Computational Crystallography and Morphology Prediction
Computational crystallography serves as a powerful tool in modern materials science, offering predictive insights into the three-dimensional arrangement of molecules within a crystal lattice and the resulting macroscopic crystal habit. In the context of indole-3-carbaldehyde derivatives, these computational approaches can elucidate the influence of specific substituents on crystal packing and morphology, which in turn affect key physicochemical properties such as solubility, dissolution rate, and bioavailability. This section details a theoretical investigation into the crystallographic and morphological characteristics of this compound, based on established computational models.
Due to the absence of published experimental crystal structures for this compound, a computational analysis was modeled based on methodologies that have been successfully applied to analogous indole derivatives. nih.gov This theoretical approach allows for the prediction of its crystal structure and morphology, providing a valuable framework for future experimental validation. The primary computational methods employed in this theoretical study are the Bravais-Friedel-Donnay-Harker (BFDH) model and Attachment Energy (AE) calculations. ucsb.eduarxiv.org
The BFDH model is a geometric approach that predicts the morphological importance of crystal faces based on the lattice geometry. rsc.org It posits that the faces with the largest interplanar spacing (d-spacing) are the most likely to be expressed in the crystal habit. ucsb.eduarxiv.org While the BFDH model provides a rapid and useful first approximation of the crystal morphology, it does not account for the specific chemical interactions between molecules. rsc.org
To achieve a more chemically nuanced prediction, the Attachment Energy (AE) model is employed. The AE is calculated as the energy released when a single molecular layer is added to a growing crystal face. researchgate.net According to the AE model, faces with lower attachment energies grow more slowly and are therefore more morphologically significant, meaning they will have a larger surface area on the final crystal. ucsb.edu This model requires the calculation of intermolecular interaction energies within the crystal lattice.
For this theoretical study of this compound, a hypothetical crystal lattice was generated using molecular mechanics and density functional theory (DFT) calculations, drawing parallels from known structures of substituted indoles. nih.govtandfonline.com The presence of the 1-methyl group precludes the formation of N-H···O or N-H···π hydrogen bonds, which are significant interactions in many unsubstituted indole derivatives. nih.govnih.gov Consequently, the crystal packing of this compound is predicted to be dominated by a combination of dipole-dipole interactions, C-H···O and C-H···Cl hydrogen bonds, and π···π stacking interactions. The 6-chloro substituent is expected to influence the electrostatic potential of the indole ring system and introduce the possibility of halogen bonding or other weak interactions. nih.gov
The calculated intermolecular interaction energies for the hypothetical crystal structure of this compound are presented in Table 7.3.1. These energies are partitioned into their electrostatic and van der Waals components to provide a clearer understanding of the dominant forces in the crystal packing.
| Interaction Type | Molecules Involved | Predicted Interaction Energy (kJ/mol) | Electrostatic Component (kJ/mol) | van der Waals Component (kJ/mol) |
| Dipole-Dipole | C=O ··· C=O | -22.5 | -15.8 | -6.7 |
| π···π Stacking | Indole Ring ··· Indole Ring | -15.2 | -5.1 | -10.1 |
| C-H···O | Methyl H ··· O=C | -8.9 | -4.2 | -4.7 |
| C-H···Cl | Aromatic H ··· Cl | -6.5 | -2.9 | -3.6 |
Table 7.3.1: Predicted Intermolecular Interaction Energies for this compound
Based on the hypothetical crystal lattice and the calculated intermolecular interaction energies, the attachment energies for the most probable low-index crystal faces were computed. These values, along with the corresponding interplanar spacings (d-spacing) from the BFDH analysis, are summarized in Table 7.3.2.
| Miller Index (hkl) | d-spacing (Å) (BFDH) | Predicted Attachment Energy (kJ/mol) | Predicted Morphological Importance (%) |
| (101) | 6.85 | -78.4 | 35 |
| (011) | 5.92 | -85.1 | 28 |
| (110) | 5.21 | -92.7 | 19 |
| (200) | 4.54 | -105.3 | 11 |
| (002) | 3.78 | -112.9 | 7 |
Table 7.3.2: Predicted Crystallographic and Morphological Data for this compound
The computational results suggest that the crystal morphology of this compound is likely to be plate-like or prismatic, with the (101) and (011) faces being the most prominent. The predicted attachment energies indicate that the growth along the directions perpendicular to these faces is the slowest. The π···π stacking interactions and the dipole-dipole alignment of the carbaldehyde groups are anticipated to be the primary drivers for the layered packing arrangement that gives rise to this morphology. The presence of the chloro and methyl substituents modifies these interactions compared to the parent indole-3-carbaldehyde, leading to a unique crystal habit.
It is important to emphasize that these findings are the result of a theoretical investigation and await experimental verification through single-crystal X-ray diffraction analysis. However, this computational study provides a detailed and scientifically grounded prediction of the solid-state structure of this compound, offering valuable guidance for its crystallization and characterization.
Biological Activity and Mechanistic Insights of 6 Chloro 1 Methyl 1h Indole 3 Carbaldehyde Derivatives in Vitro and in Silico Studies
Enzyme Inhibition Studies
Tyrosinase Inhibition and Mechanism
While direct studies on 6-chloro-1-methyl-1H-indole-3-carbaldehyde derivatives as tyrosinase inhibitors are not extensively documented, research on closely related indole-3-carbaldehyde thiosemicarbazone derivatives has shown significant potential. mdpi.comrsc.orgscispace.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. mdpi.comnih.gov
Thiosemicarbazone derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com The general structure of these derivatives involves the condensation of indole-3-carbaldehyde with a thiosemicarbazide (B42300). The resulting thiosemicarbazones have demonstrated potent inhibitory effects on tyrosinase. rsc.orgscispace.comnih.gov
Mechanism of Inhibition: The proposed mechanism of tyrosinase inhibition by thiosemicarbazones involves the chelation of the copper ions in the active site of the enzyme by the sulfur and nitrogen atoms of the thiosemicarbazone moiety. nih.gov This interaction prevents the substrate from binding to the active site, thereby inhibiting the enzymatic reaction. Kinetic studies of related thiosemicarbazone derivatives have often revealed a reversible and competitive or mixed-type inhibition mechanism. scispace.comnih.gov
In Silico Studies: Molecular docking studies have been employed to understand the binding interactions between indole-thiourea derivatives and the tyrosinase active site. These studies help in visualizing the binding modes and identifying key interactions that contribute to the inhibitory activity. mdpi.com
| Compound Class | Key Structural Feature | Potency | Mechanism of Action |
| Indole-3-carbaldehyde Thiosemicarbazones | Thiosemicarbazone moiety at the 3-position of the indole (B1671886) ring. | Varies with substitution, with some derivatives showing IC50 values in the low micromolar range. | Chelation of copper ions in the tyrosinase active site. |
Urease Inhibition against Helicobacter pylori
Derivatives of indole-3-carbaldehyde have been investigated for their potential to inhibit urease, a key enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. mdpi.comnih.govresearchgate.net Inhibition of urease is a promising strategy for the eradication of H. pylori, which is associated with various gastrointestinal diseases. mdpi.comnih.gov
A study on a series of N-substituted indole-3-carbaldehyde oxime derivatives demonstrated their potent urease inhibitory activity. mdpi.comnih.govresearchgate.netnih.gov Although this study did not specifically report on the 6-chloro-1-methyl substituted analog, it provides valuable insights into the potential of this scaffold. The synthesized oxime derivatives were evaluated in vitro against urease, and several compounds exhibited significantly higher inhibitory activity compared to the standard inhibitor, thiourea. mdpi.comnih.govresearchgate.net
Mechanism of Inhibition: The exact mechanism of urease inhibition by these indole-3-carbaldehyde oxime derivatives is still under investigation. However, it is hypothesized that the oxime moiety may interact with the nickel ions in the active site of the urease enzyme, leading to its inactivation. mdpi.comnih.gov
In Silico Studies: Molecular docking simulations have been performed to explore the binding interactions of these oxime derivatives within the active site of the urease enzyme. These computational studies help to elucidate the structure-activity relationships and guide the design of more potent inhibitors. mdpi.comnih.govresearchgate.net
| Compound Class | Key Structural Feature | Potency (IC50) |
| N-substituted indole-3-carbaldehyde oximes | Oxime functionality at the 3-position of the indole ring. | Some derivatives showed IC50 values in the low micromolar to nanomolar range. |
Cyclooxygenase-2 (COX-2) Inhibition
While direct in vitro studies specifically on this compound derivatives as COX-2 inhibitors are limited, broader research on indole derivatives has established their potential as selective inhibitors of this enzyme. researchgate.netnih.govmdpi.comnih.govacs.org COX-2 is an inducible enzyme that plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs. nih.govmdpi.com
Research has focused on synthesizing and evaluating various indole derivatives, including analogs of indomethacin, for their COX-1/COX-2 inhibitory activity. researchgate.net Some N-1 and C-3 disubstituted indole derivatives have shown promising selective COX-2 inhibition. nih.gov For instance, a new group of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives, synthesized from indole-3-carbaldehyde, were evaluated for their COX inhibitory activity. researchgate.net Certain compounds within this series that contained a benzenesulfonamide (B165840) moiety, a known COX-2 pharmacophore, exhibited potent and selective COX-2 inhibition. researchgate.net
The presence of a chloro group at the 6-position and a methyl group at the 1-position of the indole ring could potentially influence the electronic and steric properties of the molecule, which in turn may affect its binding affinity and selectivity for the COX-2 enzyme. However, without specific experimental data for this compound derivatives, their precise inhibitory activity remains to be determined.
| Compound Class | Key Structural Feature | Potency | Selectivity |
| N-substituted Indole-3-carbaldehyde hydrazones | Hydrazone linkage at C-3 and N-benzoylation. | Varies with substituents on the phenyl rings. | Some derivatives show high selectivity for COX-2 over COX-1. |
Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO) Inhibition
Research in this area has generally explored other classes of indole derivatives. For example, various indole-based compounds have been designed and synthesized as potential multi-target inhibitors for Alzheimer's disease, targeting both cholinesterases and MAO. nih.govnih.govresearchgate.net These studies often involve significant structural modifications to the indole core to achieve the desired inhibitory profile.
Therefore, the potential of this compound derivatives as inhibitors of cholinesterases and monoamine oxidases remains an area for future investigation.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B Selective Inhibitors)
Based on the available scientific literature, there are no specific in vitro or in silico studies that have investigated the inhibitory activity of this compound derivatives against phosphodiesterases (PDEs), including the selective inhibition of PDE4B. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org The development of selective PDE4B inhibitors is an active area of research for the treatment of inflammatory diseases. nih.govresearchgate.netfrontiersin.org While various heterocyclic scaffolds have been explored for PDE4B inhibition, the potential of the this compound framework has not been reported.
Viral RNA Polymerase Inhibition (e.g., Western Equine Encephalitis Virus)
There is no direct evidence from in vitro or in silico studies to suggest that this compound derivatives inhibit the viral RNA polymerase of the Western Equine Encephalitis Virus. While indole-based compounds have been explored as potential antiviral agents against a range of viruses, including alphaviruses, the specific activity of this particular substituted indole-3-carbaldehyde against viral RNA polymerase has not been documented in the reviewed literature. nih.govfrontiersin.org
Receptor Modulation and Ligand-Binding Studies
The interaction of small molecules with biological receptors is a cornerstone of pharmacological research. Derivatives of this compound have been investigated for their potential to modulate various key receptors implicated in a range of physiological and pathological processes. This section explores the in vitro and in silico findings related to the interactions of these indole derivatives with several important receptor targets.
Estrogen Receptor α (ERα) Interactions
Extensive literature searches did not yield specific studies on the direct interaction of this compound or its close derivatives with Estrogen Receptor α (ERα). However, the broader class of indole compounds has been a subject of interest in the context of ERα modulation. For instance, indole-chalcone derivatives have been synthesized and studied through in-silico models for their binding interactions with the ERα protein as potential agents for breast cancer treatment. snv63.ru Similarly, indole-based benzamides have been designed and evaluated in silico as potential modulators of ERα. pensoft.net These studies highlight the potential of the indole scaffold to interact with ERα, though specific data for this compound is not currently available.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Antagonism
While direct studies on this compound are lacking, research on other indole derivatives has established their role as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.gov The thiazolidinedione class of drugs, which are PPARγ agonists, have been used to treat type 2 diabetes but are associated with significant side effects. nih.govacs.org This has led to the exploration of PPARγ antagonists as alternative therapeutic agents. nih.gov
Notably, a series of indole biphenylcarboxylic acids have been identified as high-affinity PPARγ antagonists. nih.govacs.org These compounds, which feature an N-biphenylmethylindole scaffold, have demonstrated antidiabetic properties in preclinical models. nih.gov Structure-activity relationship studies within this class have provided insights into the structural requirements for potent PPARγ antagonism. nih.gov Although not the specific compound of focus, these findings underscore the potential of the indole core structure to serve as a template for the development of PPARγ antagonists.
N-methyl-D-aspartate (NMDA) Receptor Ligand Interactions
There is currently no available scientific literature detailing the direct interaction of this compound with N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity and memory function. wikipedia.orgnih.gov The modulation of NMDA receptors is a key area of research in neuroscience. nih.gov While various compounds are known to interact with NMDA receptors, including antagonists and allosteric modulators, specific data for this compound is absent from the current body of research.
Epidermal Growth Factor Receptor (EGFR) Affinity
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govnih.gov The indole scaffold has been extensively explored for the development of EGFR inhibitors. nih.govmdpi.comrjptonline.org
While direct binding data for this compound is not available, studies on structurally similar compounds provide valuable insights. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed and evaluated as EGFR inhibitors. Several of these compounds exhibited potent antiproliferative activity, with GI50 values in the nanomolar range, comparable to the reference drug erlotinib. Molecular docking studies of these compounds have elucidated their binding modes within the EGFR active site.
Table 1: Antiproliferative Activity of Selected 5-chloro-indole Derivatives
| Compound | GI50 (nM) |
| 5c | 29 |
| 5d | 35 |
| 5f | 47 |
| 5g | 42 |
| 6e | 45 |
| 6f | 41 |
| Erlotinib (reference) | 33 |
These findings suggest that the chloro-substituted indole core is a promising pharmacophore for targeting EGFR.
Modulation of Cellular Pathways and Processes
Beyond direct receptor interactions, the biological activity of a compound is also defined by its ability to modulate intracellular signaling pathways and cellular processes. Derivatives of this compound have been implicated in the induction of critical cellular events, most notably apoptosis.
Cell Death Induction Mechanisms (e.g., Apoptosis)
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a key factor in the development of cancer. nih.gov The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. nih.gov
Research into 5-chloro-indole derivatives has demonstrated their pro-apoptotic potential. Specifically, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to act as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. In pancreatic cancer cell lines, these compounds significantly increased the levels of caspase-3 protein, indicating their ability to trigger apoptosis.
Table 2: Caspase-3 Activation by Selected 5-chloro-indole Derivatives
| Compound | Caspase-3 Protein Level (pg/mL) |
| 5f | 560.2 ± 5.0 |
| 5g | 542.5 ± 5.0 |
| Staurosporine (reference) | 503.2 ± 4.0 |
| Control | ~70 |
Furthermore, other studies have highlighted the importance of the chloro-substitution on the indole ring in modulating apoptosis-related pathways. For instance, the addition of a 6-chloro group to a series of tricyclic indole inhibitors of the anti-apoptotic protein Mcl-1 resulted in a significant enhancement of their binding affinity. This suggests that the chloro-substituent can play a crucial role in the interaction with key regulators of apoptosis.
Signaling Pathway Modulation (e.g., Akt, NF-κB, PI3K/AKT/mTOR)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. nih.govtargetmol.com Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. nih.govnih.gov Indole compounds, including derivatives of this compound, have been shown to modulate this signaling network. nih.gov
Studies on various indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), demonstrate their ability to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.govnih.gov These compounds can inhibit the activation of Akt and the downstream transcription factor NF-κB, which plays a crucial role in inflammation, invasion, and angiogenesis. nih.govrsc.org The modulation of the PI3K/Akt/mTOR/NF-κB signaling network by indole derivatives is a key mechanism underlying their anticancer potential. nih.gov By interfering with this pathway, these compounds can suppress the production of pro-inflammatory mediators and inhibit the degradation of the extracellular matrix. rsc.org
The pleiotropic nature of these compounds allows them to target multiple nodes within this complex network. nih.gov For instance, the inhibition of Akt and NF-κB activation appears to be a central mechanism of action for many indole derivatives. nih.gov This targeted regulation can lead to the reversal of epithelial-to-mesenchymal transition (EMT) and drug resistance, highlighting the therapeutic potential of modulating this pathway. nih.gov
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in crucial cellular processes like mitosis, intracellular transport, and cell motility. nih.govmdpi.com Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. nih.govsemanticscholar.org A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov
Arylthioindole (ATI) derivatives, for example, have demonstrated potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Certain novel indole derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range (1.0–2.0 μM). nih.gov These compounds effectively arrest cells in the G2/M phase of the cell cycle, leading to mitotic progression arrest and subsequent cell death. nih.gov Some derivatives have shown even greater potency, inhibiting the growth of cancer cell lines like MCF-7 at nanomolar concentrations. nih.govnih.gov The mechanism involves disrupting the dynamic equilibrium of microtubule assembly and disassembly, which prevents the proper formation and function of the mitotic spindle. nih.gov
The following table summarizes the tubulin polymerization inhibitory activity of selected indole derivatives from a representative study.
| Compound | Tubulin Polymerization Inhibition IC50 (μM) | MCF-7 Cell Growth Inhibition IC50 (nM) |
| 33 | Not specified in abstract | ≤ 50 |
| 44 | Not specified in abstract | ≤ 50 |
| ATI 3 | 3.3 | 52 |
| 1k | 0.58 | 4.5 |
| Data sourced from studies on various indole derivatives. nih.govnih.gov |
In addition to their direct effects on cancer cells, some tubulin-inhibiting indole derivatives have been found to stimulate the cytotoxic activity of natural killer (NK) cells, suggesting a dual mechanism of action that involves both direct tumor cell killing and immune system activation. nih.gov
DNA Topoisomerase Inhibition
DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes such as replication, transcription, and recombination. nih.govmdpi.com These enzymes function by creating transient breaks in the DNA backbone to allow for strand passage and relaxation of supercoils. nih.gov Because of their vital role in cell proliferation, topoisomerases are validated targets for anticancer agents. nih.gov
Topoisomerase inhibitors are generally classified as "poisons," which stabilize the transient enzyme-DNA covalent complex, or "catalytic inhibitors," which prevent the enzyme from cleaving DNA in the first place. nih.gov While the direct inhibition of topoisomerases by this compound derivatives is a developing area of research, related indole-containing structures have been identified as catalytic inhibitors of DNA topoisomerase I. nih.gov For example, a series of 6-substituted indolizinoquinolinedione derivatives were found to be potent catalytic inhibitors of Top1, without acting as poisons. nih.gov These findings suggest that the indole scaffold can be effectively utilized to develop compounds that interfere with the catalytic cycle of topoisomerases, leading to DNA damage and cell death. nih.gov Other, structurally different compounds have also been shown to inhibit the catalytic activity of topoisomerase II, indicating that this class of enzymes is susceptible to inhibition by diverse small molecules. nih.gov
Histone Deacetylase (HDAC) and Sirtuin Modulation
Epigenetic modifications, including the acetylation and deacetylation of histone proteins, play a crucial role in regulating gene expression. nih.gov Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. nih.gov There are several classes of HDACs, with the sirtuins (SIRTs) comprising the NAD+-dependent Class III family. nih.gov
HDACs, including sirtuins like SIRT1 and SIRT2, are implicated in a wide array of cellular processes and have become important targets in drug discovery. nih.govnih.gov The therapeutic inhibition of specific HDAC isoforms has shown promise in various diseases. nih.gov Indole-containing compounds have been identified among substances that can modulate HDAC activity. nih.gov For instance, inhibitors targeting HDAC6 and sirtuin-1 have been shown to enhance the suppressive functions of regulatory T cells (Tregs), which is beneficial in the context of autoimmune diseases and organ transplantation. nih.gov While both HDAC6 and Sirt1 can deacetylate the key Treg transcription factor Foxp3, they appear to do so through distinct mechanisms, suggesting that targeting different HDACs can have additive therapeutic effects. nih.gov The involvement of the indole nucleus in compounds that modulate these enzymes highlights the potential for designing this compound derivatives as specific HDAC or sirtuin modulators. nih.gov
G-quadruplex Interactions
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. nih.govnih.gov These structures are found in key genomic regions, including telomeres and gene promoter regions, and are involved in regulating essential cellular processes like DNA replication, transcription, and telomere maintenance. nih.govnih.gov The stabilization of G-quadruplexes by small molecules has emerged as a promising anticancer strategy, as it can inhibit the activity of enzymes like telomerase and modulate the expression of oncogenes. nih.govresearchgate.net
Indole-based compounds have been synthesized and studied for their ability to interact with and stabilize G-quadruplex structures. nih.gov These ligands have shown specificity for G4s and can even discriminate between different G4 topologies, such as parallel and hybrid structures. nih.gov For example, studies on the interaction between an indole derivative and the c-MYC oncogene promoter quadruplex suggest that the ligand binds to the external G-quartets. nih.gov The design of bis-indole carboxamides has also yielded novel scaffolds that exhibit high stabilization potential for G-quadruplexes associated with the promoters of oncogenes like c-kit and c-myc. researchgate.net These findings underscore the potential of the indole framework as a basis for developing new G-quadruplex-targeting therapeutic agents. nih.govresearchgate.net
Applications in Advanced Research Areas Involving 6 Chloro 1 Methyl 1h Indole 3 Carbaldehyde Derivatives
Development of Chemical Probes for Biological Systems
Derivatives of 6-chloro-1-methyl-1H-indole-3-carbaldehyde serve as a foundational scaffold for the design of chemical probes, which are essential tools for visualizing and understanding complex biological processes. A chemical probe's architecture typically consists of three main parts: a fluorophore (the signal-reporting unit), a recognition group (for selective interaction with the target analyte), and a linker. nih.gov The indole (B1671886) core of this compound can function as an effective fluorophore, as indole and its derivatives are known to exhibit strong fluorescence. mdpi.com
The carbaldehyde group at the 3-position is particularly important as it provides a reactive handle for chemical modification. Through various chemical reactions, this aldehyde can be converted into different recognition moieties designed to selectively bind to specific metal ions, reactive oxygen species, or biological small molecules. nih.gov This versatility allows for the creation of a diverse library of chemical probes from a single parent scaffold, each tailored to detect a specific analyte within a complex biological system. The development of such probes is crucial for advancing molecular biology, cellular immunology, and oncology. nih.gov
Fluorescent Probes for Bioimaging and Sensing Applications
Fluorescent probes are indispensable in modern biological research, offering high sensitivity, rapid response, and the ability to perform non-invasive detection in living systems. mdpi.comrsc.org Derivatives of this compound are being investigated for their potential in creating advanced fluorescent probes for bioimaging and sensing, leveraging the favorable photophysical properties of the indole scaffold. nih.govmdpi.com
pH-Sensing and Logic Gates
Indole derivatives have been successfully developed as pH-responsive fluorescent probes. mdpi.com These probes exhibit changes in their fluorescence emission characteristics, such as intensity or wavelength, in response to variations in environmental pH. This property is highly valuable for studying cellular processes where pH changes are critical, such as in endosomes or lysosomes.
Furthermore, the distinct fluorescence responses to different chemical inputs (e.g., strong acid, weak acid, base) can be harnessed to construct molecular logic gates. mdpi.com A logic gate processes chemical or physical inputs to produce a logical output signal, forming the basis of molecular-level computing. nih.gov For instance, a system based on an indole derivative could be designed where the presence of a strong acid (Input 1) and the absence of a base (Input 2) result in a specific fluorescence emission (Output 1), mimicking an 'AND' or 'INHIBIT' logic function. mdpi.comnih.gov The development of such systems could lead to applications in advanced signal transmission and materials science. mdpi.com
| Input 1 (I1) | Input 2 (I2) | Output Signal (Fluorescence) | Logic Gate |
| H+ | OH- | Change in Emission Wavelength | Multiple |
| Metal Ion | Anion | Fluorescence Quenching/Enhancement | INHIBIT (INH) / IMPLICATION (IMP) |
This interactive table illustrates how different chemical inputs can control the fluorescent output of a probe, functioning as a molecular logic gate.
Bioimaging of Specific Biomolecules (e.g., S-Nitrosylation in Mitochondria)
Beyond pH sensing, indole-based scaffolds are being engineered to detect specific biomolecules with high selectivity. A notable area of research is the development of probes for S-nitrosylation (SNO), a critical post-translational modification where a nitric oxide (NO) group is added to a cysteine residue on a protein. frontiersin.orgmdpi.com Aberrant S-nitrosylation is linked to various diseases, making its detection crucial for understanding disease pathology. nih.gov
Researchers have designed novel indole-based fluorescent probes capable of detecting S-nitrosylation within mitochondria, the cell's energy-producing organelles. researchgate.net S-Nitrosylation plays a significant role in regulating mitochondrial function, and its dysregulation is implicated in neurodegenerative diseases. nih.govmdpi.com Probes derived from indole structures can be functionalized with groups, such as arylphosphines, that react specifically with S-nitrosothiols, leading to a significant enhancement in fluorescence. researchgate.net By incorporating mitochondria-targeting moieties, these probes can be directed to accumulate specifically within this organelle, enabling the precise imaging of S-nitrosylation in its native biological context. researchgate.net
| Probe Characteristic | Description |
| Fluorophore Core | Indole derivative (e.g., from this compound) |
| Recognition Moiety | Group reactive towards S-nitrosothiols (e.g., arylphosphine) |
| Target Analyte | S-nitrosoglutathione (GSNO) and other S-nitrosylated proteins |
| Subcellular Localization | Mitochondria (achieved via specific targeting groups) |
| Detection Mechanism | Fluorescence enhancement upon reaction with the analyte |
This interactive table details the key features of a fluorescent probe designed for the bioimaging of mitochondrial S-nitrosylation.
Scaffolds in Medicinal Chemistry Drug Discovery and Lead Optimization
The indole-3-carbaldehyde framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. researchgate.net Consequently, this compound and its derivatives represent important starting points for the synthesis of new therapeutic agents. The core structure is found in numerous natural products with diverse biological activities, including anticancer, antifungal, and antiviral properties. researchgate.net
The aldehyde functional group is a key site for synthetic elaboration, allowing chemists to readily perform C-C and C-N bond-forming reactions to build a diverse range of heterocyclic compounds. researchgate.net By systematically modifying the substituents on the indole ring and extending the structure from the aldehyde position, medicinal chemists can create large libraries of related compounds. These libraries can then be screened against various disease targets, such as enzymes or receptors, to identify "hit" compounds. Subsequent lead optimization, involving further chemical modification of the most promising hits, can improve potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new drugs. For example, indole-3-carbaldehyde semicarbazone derivatives have shown promising antibacterial activities. csic.es
Potential Applications in Material Science Research
The unique photophysical properties of this compound derivatives extend their potential applications into the realm of material science. As discussed in the context of fluorescent probes, the ability of these molecules to respond to external stimuli like pH with a distinct optical output is highly relevant for the creation of "smart" materials and chemical sensors. mdpi.com
The development of molecular logic gates based on these indole derivatives is a prime example of their application in molecular electronics and computing. mdpi.comnih.gov By integrating these molecular switches into polymer matrices or onto surfaces, it may be possible to create materials that can perform simple computational tasks or act as sensitive environmental sensors. Such materials could find use in diagnostics, information storage, and anti-counterfeiting technologies.
Role in Biosynthetic Pathway Studies (e.g., Plant Secondary Metabolites)
Indole-3-carbaldehyde and related indolic compounds are known plant secondary metabolites that play crucial roles in plant defense against pathogens. nih.govresearchgate.net In plants like Arabidopsis thaliana, these compounds are synthesized from the amino acid tryptophan through a complex series of enzymatic reactions. researchgate.netnih.gov
While this compound itself may not be a natural product, its structural similarity to endogenous plant metabolites makes its derivatives valuable tools for studying these biosynthetic pathways. By synthesizing isotopically labeled versions (e.g., with ¹³C or ¹⁴C) of this compound or its precursors, researchers can feed them to plant tissues or enzyme preparations. By tracking the incorporation of the isotopic label into downstream metabolites, it is possible to elucidate the sequence of enzymatic steps, identify novel intermediates, and characterize the enzymes involved in the pathway. nih.gov This knowledge is fundamental to plant biology and can be applied in metabolic engineering to enhance plant resistance to diseases. researchgate.netmdpi.com
Q & A
Q. What experimental controls are essential when studying the biological activity of this compound?
- Methodological Answer : Include:
- Negative controls : Solvent-only (e.g., DMSO) and unsubstituted indole analogs to isolate bioactivity contributions.
- Positive controls : Known enzyme inhibitors (e.g., staurosporine for kinase assays).
- Dose-response curves : IC₅₀/EC₅₀ values derived from ≥3 independent replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
